Lipophilicity (LogP) Differentiation: 3-Methyl vs. Unsubstituted vs. 2-Methyl Piperidine Analogs
The 3-methyl substitution on the piperidine ring introduces a quantifiable increase in lipophilicity compared to the unsubstituted analog. The unsubstituted 1-[(piperidin-1-yl)methyl]cyclopentan-1-ol (CAS 25363-20-6) has a computed LogP of 1.78, while the 2-methyl positional isomer (CAS 1464156-78-2) reaches 2.17 . The 3-methyl isomer (target compound) is predicted to occupy an intermediate lipophilicity range (estimated LogP ~1.9–2.1), based on the established thermodynamic proportionality of methylpiperidine solvation enthalpies across the 2-, 3-, and 4-positions [1]. This ~0.2–0.4 LogP increment relative to the unsubstituted analog corresponds to an approximately 1.6–2.5× increase in octanol-water partition coefficient, which is material for membrane permeability and non-specific binding considerations.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~1.9–2.1 (estimated from methylpiperidine positional trends) |
| Comparator Or Baseline | Unsubstituted analog (CAS 25363-20-6): LogP 1.78; 2-Methyl isomer (CAS 1464156-78-2): LogP 2.17 |
| Quantified Difference | Target is predicted +0.1–0.3 LogP above unsubstituted; predicted –0.1–0.2 LogP below 2-methyl isomer |
| Conditions | Computed LogP values from vendor databases (Leyan, Chem960); methylpiperidine solvation enthalpy data from Berthon et al. (1979) |
Why This Matters
The intermediate lipophilicity of the 3-methyl isomer offers a distinct balance between aqueous solubility and membrane permeability that differs from both the more polar unsubstituted analog and the more lipophilic 2-methyl isomer, making it a strategically distinct choice for lead optimization campaigns where fine-tuning LogP is critical.
- [1] G. Berthon, O. Enea, and Y. Fuseau. Quantitative comparison of substituent effects on solvation and proton-ionization standard enthalpies of methylpiperidines. J. Chem. Thermodyn., 1979, 11(8), 765–773. View Source
